molecular formula C14H16N2O3 B6638250 N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide

N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide

Katalognummer B6638250
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: NPBSJFHEKQLWIC-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide, also known as Compound 1, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a member of the class of piperidinones and has a molecular weight of 318.36 g/mol.

Wirkmechanismus

The mechanism of action of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. Additionally, N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. However, there are also limitations to its use in lab experiments. N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 is a synthetic compound, and its synthesis can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its effects on cellular processes.

Zukünftige Richtungen

There are several future directions for the study of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1. One potential direction is to investigate its effects on other cellular processes, such as autophagy and apoptosis. Another direction is to study its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 and its potential as a drug candidate.

Synthesemethoden

N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 can be synthesized using various methods, including the reaction of 3-phenylpropanoyl chloride with 3-aminopiperidin-2-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1.

Wissenschaftliche Forschungsanwendungen

N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-12(8-6-10-4-2-1-3-5-10)15-11-7-9-13(18)16-14(11)19/h1-5,11H,6-9H2,(H,15,17)(H,16,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBSJFHEKQLWIC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.